In-Depth Technical Guide: Pyrido[2,3-b]pyrazine-3-carbaldehyde
In-Depth Technical Guide: Pyrido[2,3-b]pyrazine-3-carbaldehyde
Executive Summary
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a highly versatile, nitrogen-rich fused bicyclic building block. Characterized by an electron-deficient heteroaromatic core and a reactive formyl group, this compound bridges the gap between advanced medicinal chemistry and cutting-edge materials science. In drug discovery, it serves as a critical precursor for synthesizing non-peptide receptor antagonists and kinase inhibitors[1]. In materials science, its inherent electron-withdrawing nature makes it an ideal pharmacophore for nonlinear optical (NLO) materials and electrochemical DNA biosensors[2].
This technical guide details the physicochemical properties, validated synthesis methodologies, and downstream applications of pyrido[2,3-b]pyrazine-3-carbaldehyde, providing researchers with a robust framework for utilizing this compound.
Physicochemical Profile
The utility of pyrido[2,3-b]pyrazine-3-carbaldehyde stems from the strong electron-withdrawing effect of its three endocyclic nitrogen atoms combined with the exocyclic aldehyde. This creates a highly polarizable scaffold capable of extensive π–π stacking and hydrogen bonding[3].
| Property | Value |
| IUPAC Name | pyrido[2,3-b]pyrazine-3-carbaldehyde |
| CAS Registry Number | 874279-17-1[4] |
| Molecular Formula | C₈H₅N₃O[5] |
| Molecular Weight | 159.15 g/mol |
| Monoisotopic Mass | 159.043 Da[5] |
| Core Structure | Fused pyridine and pyrazine rings |
| Key Reactivity | Nucleophilic addition at the formyl carbon; condensation reactions |
Synthesis Methodology: Riley Oxidation
The most reliable and scalable method for synthesizing pyrido[2,3-b]pyrazine-3-carbaldehyde is the Riley oxidation of 3-methyl-pyrido[2,3-b]pyrazine using Selenium Dioxide (SeO₂)[1].
Causality & Mechanistic Logic
Selenium dioxide selectively oxidizes activated allylic or heteroaromatic methyl groups. The reaction proceeds via an initial ene-type reaction followed by a [2,3]-sigmatropic rearrangement to form a selenite ester intermediate. The critical experimental choice here is the solvent system: A mixture of 1,4-dioxane and water (approx. 35:1 ratio) is used[1]. The trace water is not arbitrary; it acts as a necessary nucleophile to hydrolyze the intermediate selenite ester into the final aldehyde, preventing the reaction from stalling or over-oxidizing into a carboxylic acid.
Self-Validating Protocol
This protocol is designed with visual and chemical checkpoints to ensure self-validation during the workflow.
Step-by-Step Methodology:
-
Reaction Setup: Charge a round-bottom flask with 3-methyl-pyrido[2,3-b]pyrazine (1.00 g, 6.89 mmol) and SeO₂ (800 mg, 7.2 mmol, 1.05 eq)[1].
-
Solvent Addition: Add 70 mL of 1,4-dioxane and 2 mL of distilled water[1].
-
Reflux: Heat the mixture to reflux under a nitrogen atmosphere for 4 hours[1].
-
Validation Checkpoint: The nitrogen atmosphere prevents auto-oxidation. As the reaction progresses, the solution will darken, and a red/black precipitate of elemental colloidal selenium will form. This visual cue confirms the redox cycle is actively reducing Se(IV) to Se(0).
-
-
Cooling & Agglomeration: Remove from heat, cool to room temperature, and allow the mixture to stand undisturbed for 16 hours[1].
-
Causality: Colloidal selenium is notoriously difficult to filter and can pass through standard frits. Allowing it to stand causes the selenium particles to agglomerate into larger, filterable clusters.
-
-
Filtration: Filter the mixture through a pad of diatomaceous earth (Celite)[1]. Wash the filter cake thoroughly with ethyl acetate (50 mL)[1].
-
Causality: Celite traps the fine elemental selenium without clogging, ensuring the filtrate is free of toxic heavy-metal byproducts.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude pyrido[2,3-b]pyrazine-3-carbaldehyde, which can be further purified via recrystallization or silica gel chromatography.
Fig 1. Riley oxidation pathway of 3-methyl-pyrido[2,3-b]pyrazine to the target aldehyde.
Downstream Applications & Workflows
Pyrido[2,3-b]pyrazine-3-carbaldehyde is a privileged scaffold utilized across multiple high-impact scientific domains.
Medicinal Chemistry
-
Gonadotropin Releasing Hormone (GnRH) Antagonists: The aldehyde is a direct precursor for synthesizing small-molecule GnRH receptor antagonists[1]. Unlike traditional peptide-based therapeutics that cause an initial hormone "flare" (superagonism) before desensitizing the receptor, these small molecules provide immediate direct antagonism[1]. This rapid drop in luteinizing hormone (LH) is critical for treating hormone-dependent conditions like prostate cancer and endometriosis[1].
-
Heterocyclic Esters: Using mild oxidative techniques, the aldehyde is converted into methyl pyrido[2,3-b]pyrazine-3-carboxylate[3]. Crystallographic studies of these esters reveal a highly stabilized 3D network driven by intermolecular C—H···O/N hydrogen bonds and strong π–π stacking between the pyrazine and pyridine rings (centroid distances ~3.63–3.69 Å)[3]. This structural rigidity is highly prized in structure-based drug design.
Materials Science & Biosensing
-
Nonlinear Optical (NLO) Materials: Through multicomponent reactions (e.g., combining the aldehyde derivative with indane-1,3-dione and 2-aminopyrazine), researchers generate highly conjugated heterocyclic systems[6]. Density Functional Theory (DFT) computations confirm that the electron-deficient pyrido[2,3-b]pyrazine core acts as a powerful electron acceptor in "push-pull" chromophores, yielding remarkable NLO responses suitable for advanced photonics[2].
-
Electrochemical DNA Sensing: The planar, nitrogen-rich derivatives synthesized from this aldehyde are utilized in DNA electrochemical biosensors[2]. The heterocycle intercalates into or binds with the DNA helix. When monitored via Cyclic Voltammetry (CV), the interaction between the DNA and the synthesized compound alters the electrochemical signal, allowing for the detection of extremely low DNA concentrations with high sensitivity[6][7].
Fig 2. Downstream applications in medicinal chemistry and materials science.
References
- Gonadotropin releasing hormone receptor antagonists - Google Patents.
- Methyl pyrido[2,3-b]pyrazine-3-carboxylate - PMC - NIH.
- Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Publishing.
- CAS:1934472-30-6, 5H-Pyrrolo[2,3-b]pyrazine-3 - Bidepharm.
- Pyrido[2,3-b]pyrazine-8-carbaldehyde (C8H5N3O) - PubChemLite.
Sources
- 1. US20060019965A1 - Gonadotropin releasing hormone receptor antagonists - Google Patents [patents.google.com]
- 2. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Methyl pyrido[2,3-b]pyrazine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS:1934472-30-6, 5H-Pyrrolo[2,3-b]pyrazine-3-carbaldehyde-毕得医药 [bidepharm.com]
- 5. PubChemLite - Pyrido[2,3-b]pyrazine-8-carbaldehyde (C8H5N3O) [pubchemlite.lcsb.uni.lu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
